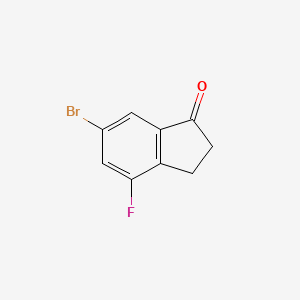

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

Description

The exact mass of the compound 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-4-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPXVDTWEBFLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881189-74-8 | |

| Record name | 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Indanones in Medicinal Chemistry

6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a halogenated bicyclic ketone that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its rigid indanone core, decorated with strategically placed bromo and fluoro substituents, offers a unique combination of steric and electronic properties. The indanone scaffold itself is a privileged structure, found in numerous biologically active compounds and natural products, prized for its conformational rigidity which can lead to higher binding affinities with biological targets.[1][2]

The presence of both a bromine and a fluorine atom on the aromatic ring significantly enhances the compound's utility. The fluorine atom can improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the facile introduction of molecular complexity and the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[3] Consequently, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a compound of significant interest for researchers aiming to develop novel therapeutics, particularly in areas like oncology and neurology where indanone-based molecules have shown promise.[1][3]

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is fundamental for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and potential for formulation.

| Property | Value | Source |

| CAS Number | 881189-74-8 | [4][5] |

| Molecular Formula | C₉H₆BrFO | [4][5] |

| Molecular Weight | 229.05 g/mol | [4][6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 123-126 °C | [4] |

| Boiling Point (Predicted) | 296.6 ± 40.0 °C | [4] |

| Density (Predicted) | 1.691 ± 0.06 g/cm³ | [4] |

| InChI Key | FVPXVDTWEBFLLE-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

The synthesis of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is most effectively achieved through an intramolecular Friedel-Crafts acylation.[7][8][9] This powerful cyclization reaction is a cornerstone of aromatic chemistry for forming cyclic ketones.

Conceptual Synthesis Pathway

The logical synthetic approach involves the cyclization of a 3-arylpropanoic acid precursor, specifically 3-(3-bromo-5-fluorophenyl)propanoic acid. This precursor contains the requisite carbon skeleton and substitution pattern. The key transformation is the formation of the five-membered cyclopentanone ring fused to the aromatic ring.

Caption: General synthesis pathway for 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-bromo-5-fluorophenyl)propanoyl chloride

-

To a solution of 3-(3-bromo-5-fluorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add thionyl chloride (SOCl₂) (2.5 eq).

-

Reflux the mixture for several hours (e.g., 2-4 hours, reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride).

-

After completion, cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride, which is often used in the next step without further purification.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts catalysts like AlCl₃ are highly moisture-sensitive and will be quenched by water. All reagents and solvents must be anhydrous.

-

Thionyl Chloride: It is an effective reagent for converting carboxylic acids to acyl chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies workup.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Prepare a suspension of anhydrous aluminum chloride (AlCl₃) (1.5-2.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C using an ice bath.

-

Add a solution of the crude 3-(3-bromo-5-fluorophenyl)propanoyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5-10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. This step hydrolyzes the aluminum complexes.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich aromatic ring. A stoichiometric amount is often required as the product ketone can also complex with the Lewis acid.[7]

-

Controlled Addition at Low Temperature: The Friedel-Crafts acylation is an exothermic reaction. Slow addition at low temperature helps to control the reaction rate and prevent potential side reactions.

-

Acidic Workup: The acidic workup is crucial to decompose the aluminum-ketone complex formed during the reaction and to protonate any remaining intermediates, allowing for the isolation of the neutral ketone product.

Reactivity and Synthetic Utility

The chemical reactivity of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is dominated by the ketone functionality and the two halogen substituents on the aromatic ring.

Reactions at the Carbonyl Group

The ketone can undergo a wide range of standard transformations:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce an exocyclic double bond at the 1-position.

-

Reductive Amination: Conversion to amines can be achieved via the corresponding oxime or through direct reaction with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the 6-position is a key site for building molecular complexity. It readily participates in various palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions are fundamental in drug discovery for the rapid generation of analogues for SAR exploration.[3]

Caption: Key reaction pathways for 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aliphatic protons of the cyclopentanone ring and the aromatic protons.

-

The two methylene groups at the 2- and 3-positions would likely appear as complex multiplets in the range of δ 2.5-3.5 ppm.

-

The two aromatic protons would appear as doublets or doublet of doublets in the aromatic region (δ 7.0-8.0 ppm), with coupling constants characteristic of their relative positions and the influence of the fluorine atom.

-

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon (around δ 190-200 ppm), the aromatic carbons (with C-F and C-Br couplings), and the two aliphatic carbons.

-

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent in the range of 1690-1720 cm⁻¹. C-F and C-Br stretching vibrations would also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M and M+2).[12] Key fragmentation patterns would likely involve the loss of CO (28 Da) and Br (79/81 Da).[12][13][14]

Safety and Handling

6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.

Conclusion

6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a valuable and strategically designed chemical intermediate. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and well-understood process. The compound's true power lies in its dual reactivity: the ketone for classical organic transformations and the bromo substituent for modern cross-coupling chemistry. This combination allows for the efficient construction of complex molecular architectures, making it an indispensable tool for medicinal chemists and researchers in the pursuit of novel bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Friedel–Crafts reaction. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

Jakubczyk, D., & Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 25). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1987). Friedel–Crafts acylation–cyclisation reactions of 3-bromophenyl ethers with phosphorus trichloride and oxalyl chloride to give the corresponding phenoxaphosphine and xanthen-9-one derivatives. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

-

Sharma, R., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33261-33285. Retrieved from [Link]

-

de la Torre, M. C., & Sierra, M. A. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(3), 562. Retrieved from [Link]

-

Nowick, J. S. (2011, November 30). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]

-

Chem-Space. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 6-Bromo-1-indanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-6-methyl-1-indanone - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methyl-1-indanone - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Fluoro-4-chromanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Bromo-1-hexene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4,6-TRIMETHYL-1-INDANONE - Optional[17O NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | CymitQuimica [cymitquimica.com]

- 5. 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 50989426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis routes of 5-Fluoro-1-indanone [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. m.youtube.com [m.youtube.com]

A Technical Guide to the Structural Elucidation of 6-Bromo-4-Fluoro-Indan-1-one: A Predictive Spectroscopic Analysis

Abstract

This technical guide provides a comprehensive, in-depth analysis of the structural elucidation of 6-bromo-4-fluoro-indan-1-one. In the absence of published, experimentally-derived spectral data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a detailed forecast of the expected spectral characteristics. This guide explains the causal relationships behind predicted chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies, grounding these predictions in data from analogous structures and authoritative spectroscopic theory. Detailed, step-by-step protocols for acquiring the requisite data are also provided, ensuring a self-validating framework for future experimental work.

Introduction: The Structural Significance of 6-Bromo-4-Fluoro-Indan-1-one

6-Bromo-4-fluoro-indan-1-one (Figure 1) is a halogenated derivative of indan-1-one, a scaffold of considerable interest in medicinal chemistry and materials science.[1][2] The introduction of bromine and fluorine atoms into the aromatic ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Therefore, unambiguous confirmation of its molecular structure is a critical prerequisite for its application in drug discovery and development. This guide outlines the synergistic application of modern analytical techniques to achieve a confident structural assignment.

Figure 1: Structure of 6-Bromo-4-Fluoro-Indan-1-one

Predicted major fragmentation pathway for 6-bromo-4-fluoro-indan-1-one.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. [4][5]The sample should be free of non-volatile materials.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 type). Use a temperature program that allows for the elution of the compound as a sharp peak.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of 6-bromo-4-fluoro-indan-1-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone. [6]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Justification |

|---|---|---|---|

| ~ 1710 - 1730 | Strong | C=O stretch | The five-membered ring introduces some angle strain, which typically increases the C=O stretching frequency compared to a simple acyclic ketone. [6] |

| ~ 3050 - 3100 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring. |

| ~ 2850 - 2960 | Medium | Aliphatic C-H stretch | Corresponding to the methylene groups of the indanone ring. |

| ~ 1600, ~1470 | Medium-Strong | Aromatic C=C stretch | Typical for substituted benzene rings. |

| ~ 1250 | Strong | C-F stretch | A strong absorption characteristic of the carbon-fluorine bond. |

| ~ 1000 - 1100 | Medium | C-Br stretch | The carbon-bromine stretching vibration. |

Experimental Protocol for ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. [7][8]2. Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Conclusion: A Predictive Framework for Structural Confirmation

This technical guide has provided a comprehensive, predictive analysis for the structural elucidation of 6-bromo-4-fluoro-indan-1-one using a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The predicted spectral data, based on established principles and data from analogous compounds, offers a robust framework for interpreting experimental results. The detailed protocols provided herein will enable researchers to acquire high-quality data for the definitive confirmation of the structure of this important molecule. The synergistic use of these analytical techniques, as outlined, represents a powerful and self-validating approach to the structural characterization of novel compounds in the field of drug discovery and development.

References

-

Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3771–3776. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Serve-One. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Wiśniewski, K., Sadowski, J., & Jaźwiński, J. (2001). Accurate prediction of proton chemical shifts. I. Substituted aromatic hydrocarbons. Journal of Computational Chemistry, 22(16), 1887–1895. Available at: [Link]

- Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(5), 10–16.

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

-

Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Pearson, J. G., Montez, B., Le, H., & Oldfield, E. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(33), 7851–7852. Available at: [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

Contreras, R. H., & Peralta, J. E. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354–359. Available at: [Link]

-

IntechOpen. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

Science.gov. (n.d.). infrared atr-ftir spectrometry: Topics. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

- Ng, S., & Sederholm, C. H. (1964). Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. The Journal of Chemical Physics, 40(7), 2090–2094.

-

LibreTexts. (2023, October 19). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

ChemRxiv. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

-

Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20293. Available at: [Link]

-

Semantic Scholar. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

-

OUCI. (2015). Prediction of 13C NMR Chemical Shift Sum Using Topological Indices: Role of Recently Introduced Balaban F and G Indices. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fragmentation and rearrangement processes in the mass spectra of perfluoroaromatic compounds. Part XI. Heterocyclic derivatives of phosphorus and some transition metals. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

American Chemical Society. (2022, November 17). The Ir-Catalyzed Asymmetric Hydrogenation of α-Halogenated Ketones Utilizing Cinchona-Alkaloid-Derived NNP Ligand to Produce (R)- and (S)-Halohydrins. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uoguelph.ca [uoguelph.ca]

- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. agilent.com [agilent.com]

- 8. mt.com [mt.com]

Spectroscopic Characterization of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: A Technical Guide

Introduction

6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative with potential applications in pharmaceutical and materials science research.[1][2][3] Its chemical structure, featuring a bicyclic core with bromine and fluorine substituents on the aromatic ring and a ketone in the five-membered ring, gives rise to a unique spectroscopic fingerprint.[3] This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are based on standard analytical protocols for small organic molecules and serve as a predictive framework for researchers working with this or structurally related compounds.[4]

The accurate interpretation of spectroscopic data is paramount in confirming the chemical identity, purity, and structure of newly synthesized compounds. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the causal relationships between molecular structure and spectral features.

Molecular Structure and Predicted Spectroscopic Analysis

The structure of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one forms the basis for predicting its spectroscopic characteristics. The following diagram illustrates the key structural features and numbering convention used for spectral assignments.

Caption: Experimental workflow for ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters:[4]

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is often used.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 195 - 205 |

| C-4 (C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-7a | 150 - 155 |

| C-3a | 135 - 140 |

| C-7 | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 (C-Br) | 115 - 120 |

| C-3 | 35 - 40 |

| C-2 | 25 - 30 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C-1): The ketone carbonyl carbon is the most deshielded and will appear at the lowest field (highest ppm value).

-

Aromatic Carbons: The aromatic carbons will appear in the range of δ 115-165 ppm. The carbon attached to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF) and will be significantly downfield. The carbon attached to the bromine (C-6) will be shielded relative to the other aromatic carbons.

-

Aliphatic Carbons (C-2, C-3): The two methylene carbons will appear at the highest field (lowest ppm values).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one will be dominated by the characteristic absorption of the carbonyl group.

Experimental Protocol: IR Spectroscopy

A common and convenient method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR):[4]

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged.

-

Background: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2960 - 2850 | Aliphatic C-H stretch | Medium |

| ~1710 | C=O stretch (ketone) | Strong |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1250 - 1150 | C-F stretch | Strong |

| 700 - 500 | C-Br stretch | Medium |

Interpretation of the Predicted IR Spectrum

The most prominent feature will be the strong absorption band around 1710 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone. The presence of aromatic and aliphatic C-H stretches, as well as C-F and C-Br stretches, will further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Experimental Protocol: Mass Spectrometry (EI-MS)

A standard procedure for EI-MS is as follows:[4]

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Predicted Mass Spectrum Data

| m/z | Assignment | Notes |

| 228/230 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio). |

| 200/202 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule. |

| 121 | [M - Br - CO]⁺ | Loss of bromine and carbon monoxide. |

| 75 | [C₆H₃]⁺ | Aromatic fragment. |

Interpretation of the Predicted Mass Spectrum

The mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 228 and 230, with a nearly equal intensity ratio, which is a definitive indicator of the presence of one bromine atom. Common fragmentation pathways for indanones include the loss of carbon monoxide (CO) and subsequent fragmentation of the resulting carbocation.

Caption: A simplified predicted fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can confidently verify the synthesis and purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. The principles outlined in this guide are broadly applicable to the characterization of other substituted indanones and related small molecules.

References

- Spectroscopic Analysis of Indanone Analogs: A Comparative Guide. Benchchem.

- Theoretical and Spectroscopic Study of 2-Substituted Indan-1,3-diones: A Coherent Picture of the Tautomeric Equilibrium. ResearchGate.

- Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. ResearchGate.

- Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals.

- 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. Apollo Scientific.

- 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. AbacipharmTech-Global Chemical supplier.

- Technical Support Center: Regioselective Synthesis of Substituted Indanones. Benchchem.

- 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one. PubChem.

Sources

- 1. 881189-74-8 Cas No. | 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | Apollo [store.apolloscientific.co.uk]

- 2. 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one | C9H6BrFO | CID 50989426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

A Senior Scientist's Guide to the Theoretical Analysis of Fluorinated Indanone Derivatives

Foreword: Bridging Theory and Experiment in Fluorinated Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1] Among the many scaffolds of interest, the indanone core is particularly significant, appearing in compounds with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] When fluorinated, these derivatives become highly valuable candidates for drug development programs.[4]

This technical guide moves beyond simple synthesis to explore the theoretical underpinnings that drive our understanding of these molecules. For the researcher, scientist, or drug development professional, computational chemistry is not merely a validation tool but a predictive powerhouse. It allows us to rationalize experimental observations, predict molecular behavior, and intelligently design the next generation of therapeutic agents before committing to costly and time-consuming synthesis.

Here, we will dissect the why and the how of applying robust theoretical methods to the study of fluorinated indanone derivatives. We will eschew a rigid template in favor of a logical, causality-driven narrative that mirrors the actual workflow of a computational investigation, from initial structure optimization to the prediction of complex electronic and spectroscopic properties. Our focus will be on establishing a self-validating system of protocols, grounded in authoritative science, to ensure that our theoretical models provide a reliable and insightful reflection of reality.

The Computational Foundation: Selecting the Right Tools

The bedrock of any theoretical study is the selection of an appropriate level of theory—a combination of a method and a basis set—that balances computational cost with accuracy.

1.1. The Workhorse: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) offers the optimal blend of accuracy and efficiency.[5][6] Unlike more computationally expensive ab initio methods, DFT calculates the properties of a system based on its electron density, a more manageable variable than the full many-electron wavefunction.[5]

Expert Insight: The choice of functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is overwhelmingly the most common and reliable choice for organic molecules like indanones.[2][7][8] It incorporates aspects of both Hartree-Fock theory and exchange-correlation functionals, providing a robust description of molecular geometries and electronic properties. For specific properties, other functionals like the M06 suite may be employed, but B3LYP serves as an excellent and well-validated starting point.[9]

1.2. Describing the Electrons: Pople-Style Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. For fluorinated indanones, the Pople-style basis sets are highly effective.

-

6-31G(d,p): This is a split-valence basis set that is a good starting point for initial geometry optimizations. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the anisotropic nature of chemical bonds.[5]

-

6-311++G(d,p): For more refined calculations, such as vibrational frequency analysis or electronic property prediction, a larger basis set is recommended. The 6-311G triple-split valence set provides more flexibility. The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens, which are essential for describing molecules with lone pairs or for calculating properties related to electron distribution, such as molecular electrostatic potential.[2][10]

This guide will use the B3LYP/6-311++G(d,p) level of theory as its standard for high-accuracy calculations, following geometry optimization at the B3LYP/6-31G(d,p) level.

The Computational Workflow: A Step-by-Step Protocol

A successful theoretical study follows a logical progression. Each step builds upon the last, creating a self-validating workflow that ensures the final results are physically meaningful. We will use 2-fluoro-1,3-indanedione as our case study molecule, a compound whose synthesis and basic characterization have been reported.[4][11]

}

Figure 1: Standard workflow for theoretical analysis of a molecule.

2.1. Protocol: Geometry Optimization

The first step is to find the lowest energy arrangement of atoms, the equilibrium geometry.

-

Construct Input: Build a 3D model of 2-fluoro-1,3-indanedione using molecular modeling software (e.g., GaussView, Avogadro).

-

Select Keywords: In the computational chemistry software (e.g., Gaussian), specify the following keywords:

-

#p B3LYP/6-31G(d,p) Opt

-

#p: Requests enhanced print output.

-

B3LYP/6-31G(d,p): Specifies the level of theory.

-

Opt: The keyword for geometry optimization.

-

-

Define Molecule: Provide the Cartesian coordinates or Z-matrix of the molecule.

-

Execute Calculation: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system.

-

Confirm Convergence: The output file will indicate that the optimization has converged, meaning four specific criteria for forces and displacements have been met.

2.2. Protocol: Vibrational Frequency Analysis (Self-Validation)

This step is mandatory after optimization. It serves two purposes: confirming the optimized structure is a true energy minimum and predicting the infrared (IR) and Raman spectra.

-

Use Optimized Geometry: Use the coordinates from the final step of the converged optimization.

-

Select Keywords:

-

#p B3LYP/6-311++G(d,p) Freq

-

Freq: The keyword for frequency calculation. We use a larger basis set here for greater accuracy in the vibrational modes.

-

-

Execute Calculation: Run the job.

-

Analyze Frequencies: The primary validation check is to inspect the calculated vibrational frequencies.

-

A true minimum energy structure will have zero imaginary frequencies.

-

The presence of one or more imaginary frequencies (often printed as negative values) indicates the structure is a saddle point (a transition state), not a minimum. If this occurs, the geometry must be perturbed along the imaginary mode and re-optimized.[8]

-

-

Predict Spectra: The output will contain a list of vibrational frequencies and their corresponding IR and Raman intensities. This data can be used to generate a theoretical spectrum for direct comparison with experimental data.[12][13]

Table 1: Comparison of Experimental vs. Theoretical Vibrational Frequencies (Note: This is an illustrative table. Actual values would be populated from the calculation output and experimental data.)

| Experimental IR Peak (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (Potential Energy Distribution) |

| ~1710 | 1715 | C=O symmetric stretch |

| ~1250 | 1248 | C-F stretch |

| ~3050 | 3055 | Aromatic C-H stretch |

Calculations performed at the B3LYP/6-311++G(d,p) level. Calculated frequencies are typically scaled by a factor (~0.965 for B3LYP) to better match experimental values.[6]

Unveiling Electronic Structure and Reactivity

With a validated equilibrium geometry, we can now calculate a suite of electronic properties that provide deep insight into the molecule's behavior. These are typically performed as a single-point energy calculation using the optimized geometry and a high-level basis set like 6-311++G(d,p).

3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[5][10]

Protocol: HOMO-LUMO Analysis

-

Keywords: Use the optimized geometry with the keywords:

-

#p B3LYP/6-311++G(d,p) Pop=Full

-

Pop=Full: Requests a full population analysis, which includes printing all molecular orbitals.

-

-

Analysis: Identify the energies of the HOMO and LUMO in the output file. Visualize the orbitals to understand their spatial distribution. For 2-fluoro-1,3-indanedione, one would expect the HOMO to have significant density on the aromatic ring and the LUMO to be localized around the electron-withdrawing carbonyl groups.

}

Figure 2: Frontier Molecular Orbital energy relationship.

3.2. Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions.[8][9]

-

Red (Negative Potential): Regions of high electron density, such as around the oxygen atoms of the carbonyl groups. These are sites for electrophilic attack.

-

Blue (Positive Potential): Regions of low electron density or high nuclear charge, such as around acidic protons. These are sites for nucleophilic attack.

Expert Insight: For a fluorinated indanone, the MEP map is invaluable. It will visually confirm the strong negative potential around the carbonyl oxygens, making them prime targets for hydrogen bonding. The fluorine atom, despite its high electronegativity, often creates a region of slightly positive potential on the opposite side of the C-F bond (a "sigma-hole"), which can be a site for specific interactions.

3.3. Atomic Charge Distribution

Population analysis methods like Mulliken or Natural Population Analysis (NPA) assign partial charges to each atom in the molecule.[2] This helps quantify the electron-withdrawing or -donating effects of substituents. For our case study, we would expect to see:

-

Large negative charges on the oxygen atoms.

-

A significant positive charge on the carbonyl carbon atoms.

-

A negative charge on the fluorine atom, confirming its electron-withdrawing nature.

Conclusion and Future Outlook

This guide has outlined a robust, multi-step workflow for the theoretical investigation of fluorinated indanone derivatives. By following a logical progression from geometry optimization to frequency validation and finally to the analysis of electronic properties, researchers can build a comprehensive and reliable computational model. This model serves not just to explain experimental data, such as IR spectra, but to predict reactivity, understand intermolecular interactions, and guide the rational design of new drug candidates.[14][15]

The synergy between these theoretical studies and experimental synthesis is the future of efficient drug development.[4][16] As computational power increases and theoretical methods become more refined, in silico analysis will become an even more indispensable tool for navigating the complex chemical space of fluorinated pharmaceuticals.

References

-

Nayek, U., Basheer Ahamed, S. I., Mansoor Hussain, U. H., et al. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Computational Biology and Chemistry, 101, 107776. [Link]

-

ResearchGate. (n.d.). Optimized geometries obtained by B3LYP/6-31G(d,p) of the studied molecules. [Link]

-

Manipal Research Portal. (n.d.). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. [Link]

-

Sloop, J. C., Boyle, P. D., Fountain, A. W., Gomez, C., Jackson, J. L., Pearman, W., Schmidt, R., & Weyand, J. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Applied Sciences, 2(1), 61-99. [Link]

-

ResearchGate. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. [Link]

-

Semantic Scholar. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. [Link]

-

ResearchGate. (n.d.). The Observed FT-IR and Calculated (B3LYP/6-311++G Level) Frequencies.... [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. [Link]

-

Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

Bentham Science. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. [Link]

-

Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]

-

Dastmalchi, S., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 33, 115960. [Link]

-

Grafiati. (n.d.). Journal articles: 'DFT / B3LYP / 6-31G (d'. [Link]

-

ResearchGate. (n.d.). Fig. 1 B3LYP/6-311?G* calculated geometries, B–F distances (A ˚ ), and...*. [Link]

-

SciSpace. (1994). Top 240 Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy papers published in 1994. [Link]

-

Kwiecień, H., & Stańczak, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Boopalachandran, P., & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1191-1195. [Link]

-

ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

-

ResearchGate. (n.d.). Ultraviolet absorption spectra, structure, vibrations, and theoretical calculations of 2-fluoro- and 3-fluoropyridine in their electronic excited states. [Link]

-

Wang, C., et al. (2015). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 20(8), 13629-13647. [Link]

-

ResearchGate. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

ResearchGate. (n.d.). Vibrational assignment of the spectral data and thermodynamic properties of 2-chloro-4-fluorobenzophenone using DFT quantum chemical calculations. [Link]

-

ResearchGate. (n.d.). A DFT Study of Vibrational Spectra and Mutagenicity Predictions of Mononitrated Fluoranthenes. [Link]

-

International Science Community Association. (2017). heory (DFT) calculation and vibrational analysis smeathxanthone A. [Link]

-

Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. [Link]

-

Tzeng, W. B., Narayanan, K., Hsieh, C. Y., & Tung, C. C. (1997). Structures and vibrations of ortho-, meta-, and para-fluoroanilines in the S0 and S1 states by ab initio calculations and resonant two-photon ionization spectroscopy. Journal of the Chemical Society, Faraday Transactions, 93(17), 2981-2988. [Link]

-

Al-amri, A. A. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density. Yanbu Journal of Engineering and Science, 19(1). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Journal articles: 'DFT / B3LYP / 6-31G (d' – Grafiati [grafiati.com]

- 8. mdpi.com [mdpi.com]

- 9. isca.me [isca.me]

- 10. yjes.researchcommons.org [yjes.researchcommons.org]

- 11. article.sapub.org [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researcher.manipal.edu [researcher.manipal.edu]

- 16. researchgate.net [researchgate.net]

Introduction: The Strategic Value of the 1-Indanone Scaffold

An In-Depth Technical Guide to the Reactivity Profile of 6-bromo-4-fluoro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its rigid bicyclic framework is frequently utilized in the design of agents targeting central nervous system disorders, cancer, and inflammatory conditions.[1][2] Derivatives of 1-indanone have found application as antiviral agents, anticancer drugs, and pharmaceuticals for treating Alzheimer's disease.[1][3] The strategic functionalization of this core allows for the precise modulation of pharmacological properties.

6-bromo-4-fluoro-1-indanone is a particularly valuable synthetic intermediate. It combines the reactive handles of a ketone, an activated aromatic system, a bromine atom primed for cross-coupling, and a fluorine atom to modulate electronic properties and metabolic stability. This guide, written from the perspective of a Senior Application Scientist, elucidates the reactivity profile of this versatile building block, providing both mechanistic insights and practical, field-proven protocols.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 881189-74-8 | [4] |

| Molecular Formula | C₉H₆BrFO | [5] |

| Molecular Weight | 231.05 g/mol | N/A |

| Appearance | Typically an off-white to yellow solid | N/A |

| Melting Point | Not widely reported, requires experimental determination | N/A |

Spectroscopic Signatures (Predicted):

-

¹H NMR: Protons on the aromatic ring will appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships, further split by the fluorine atom. The two methylene groups adjacent to the carbonyl (α) and on the aromatic ring (benzylic) will typically appear as distinct triplets or multiplets in the aliphatic region.

-

¹³C NMR: The carbonyl carbon will exhibit a characteristic downfield shift (>190 ppm). Carbons bonded to fluorine will show a large one-bond C-F coupling constant, while carbons two or three bonds away will show smaller couplings. The carbon attached to bromine will also have a distinct chemical shift.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent, typically in the range of 1680-1710 cm⁻¹. C-F and C-Br stretching vibrations will also be present in the fingerprint region.

Core Reactivity Analysis: A Multi-faceted Profile

The reactivity of 6-bromo-4-fluoro-1-indanone can be dissected by considering its three primary reactive zones: the carbonyl group, the α-methylene position, and the aromatic ring.

Caption: Key reactive sites on the 6-bromo-4-fluoro-1-indanone scaffold.

Reactions at the Carbonyl Group

The ketone functionality is a primary site for nucleophilic attack. The electron-withdrawing effects of the fluorine and bromine atoms on the aromatic ring enhance the electrophilicity of the carbonyl carbon compared to unsubstituted 1-indanone.[6]

-

Reduction: The ketone can be readily reduced to the corresponding alcohol, 6-bromo-4-fluoro-1-indanol, using standard reducing agents like sodium borohydride (NaBH₄). This transformation is often a key step in modifying the core for biological targets.[7]

-

Condensation Reactions: The carbonyl group can participate in aldol-type and Knoevenagel condensations to form new carbon-carbon bonds at the α-position, often leading to the synthesis of 2-benzylidene-1-indanones, a class of compounds investigated for potent cytotoxicity against cancer cell lines.[1]

Reactions at the α-Methylene Position

The protons on the carbon adjacent to the carbonyl (C-2) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then react with various electrophiles.

-

Halogenation: In the presence of an acid catalyst and a halogen source (e.g., Br₂), the enol form can be halogenated to yield 2-bromo-6-bromo-4-fluoro-1-indanone.

-

Alkylation & Acylation: Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the enolate can be generated cleanly and subsequently alkylated or acylated, providing a route to 2-substituted indanones.

Transformations of the Aromatic Core

The substituted benzene ring offers the most diverse and synthetically valuable avenues for elaboration, primarily through palladium-catalyzed cross-coupling and substitution reactions.

The carbon-bromine bond is the most versatile handle on this molecule for building molecular complexity. Palladium-catalyzed cross-coupling reactions provide powerful and modular methods for forming C-C, C-N, and C-O bonds under relatively mild conditions, a cornerstone of modern pharmaceutical synthesis.[8][9]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures or introduce alkyl groups. This is one of the most robust and widely used cross-coupling methods.[10]

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are themselves versatile functional groups.

-

Heck-Mizoroki Reaction: Reaction with alkenes to form substituted styrenyl-type systems.

-

Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) to form aniline derivatives, a critical transformation for accessing many classes of bioactive molecules.

The choice of catalyst, ligand, base, and solvent is crucial for success and must be optimized for each substrate class. The general catalytic cycle is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

While the C-Br bond is the primary site for palladium catalysis, the C-F bond can be susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent carbonyl group activates the C-4 position for attack by potent nucleophiles (e.g., alkoxides, thiolates, amines).[11] However, these reactions often require forcing conditions (high temperatures, strong bases) and may compete with reactions at the carbonyl group. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the classic two-step addition-elimination pathway.[12]

Further substitution on the aromatic ring via EAS is challenging due to the deactivating nature of all three substituents (bromo, fluoro, and the acyl group of the indanone). However, if forced, the regiochemical outcome is dictated by the directing effects of the existing groups.[13][14]

-

Fluoro Group: Ortho-, para-directing (directs to C-3 and C-5).

-

Bromo Group: Ortho-, para-directing (directs to C-5 and C-7).

-

Acyl Group (ring junction): Meta-directing (directs to C-5 and C-7).

The C-5 position is electronically favored as it is ortho to the fluorine, para to the bromine, and meta to the deactivating acyl group. Therefore, any potential EAS reaction (e.g., nitration, further halogenation) would be expected to occur predominantly at this position, though yields are likely to be low.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for the synthesis of a 6-aryl-4-fluoro-1-indanone derivative, a common transformation leveraging the C-Br bond.

Objective: To synthesize 4-fluoro-6-(4-methoxyphenyl)-1-indanone.

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

-

6-bromo-4-fluoro-1-indanone (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-4-fluoro-1-indanone, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add the catalyst, Pd(dppf)Cl₂. Then, add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15][16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][17] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16][18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

This molecule is classified as causing skin and serious eye irritation and may cause respiratory irritation.[16][17][18] Refer to the full Safety Data Sheet (SDS) before use.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Bromo-4-fluoro-indan-1-one CAS#: 881189-74-8 [m.chemicalbook.com]

- 5. 6-Bromo-1-indanone | 14548-39-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 10. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. electrophilic substitution reactions: Topics by Science.gov [science.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. tcichemicals.com [tcichemicals.com]

Unveiling the Therapeutic Promise of Substituted Indanones: A Technical Guide to Their Biological Targets

For Immediate Release

[City, State] – [Date] – In the intricate landscape of medicinal chemistry, the indanone scaffold has emerged as a privileged structure, offering a versatile platform for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological targets of substituted indanones, delving into their mechanisms of action, and providing practical, field-proven experimental protocols for their evaluation.

Introduction: The Versatility of the Indanone Scaffold

Substituted indanones, characterized by a benzene ring fused to a cyclopentanone ring, represent a class of organic compounds with a remarkable breadth of biological activities.[1] Their rigid framework, combined with the potential for diverse substitutions, allows for the fine-tuning of their pharmacological profiles, leading to potent and selective interactions with a variety of biological targets. This guide will explore the significant potential of substituted indanones in oncology, neurodegenerative diseases, and inflammatory conditions.

Anticancer Potential: Targeting the Cellular Machinery of Proliferation

Substituted indanones have demonstrated significant promise as anticancer agents, primarily by targeting key components of cell division and inflammatory signaling.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

A critical target for many anticancer drugs is the microtubule network, a dynamic polymer of α- and β-tubulin heterodimers essential for mitotic spindle formation and cell division.[2][3] Several substituted indanone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][5]

A notable example is the 3-aryl substituted indanone, (R)-9k, which exhibits sub-micromolar potency against colorectal cancer cell lines.[4] Another study on 2-benzylidene indanones also highlighted their ability to inhibit tubulin polymerization with IC50 values in the low micromolar range.[7]

| Compound | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |

| (R)-9k | 3-aryl substituted | Tubulin Polymerization | 6.1 | [4] |

| HCT-116 (Colon Cancer) | 0.08 | [4] | ||

| HT-29 (Colon Cancer) | 0.11 | [4] | ||

| SW-620 (Colon Cancer) | 0.06 | [4] | ||

| Compound 9j | 2-benzylidene | Tubulin Polymerization | 0.62 | [7] |

| A549 (Lung Cancer) | 0.01 | [7] | ||

| MCF-7 (Breast Cancer) | 0.088 | [7] | ||

| Indanocine | N/A | Tubulin Polymerization | N/A | [6] |

| MCF-7/ADR (MDR Breast Cancer) | 0.02 | [6] |

This protocol outlines a fluorescence-based assay to determine the effect of substituted indanones on tubulin polymerization.[4][7][8]

-

Reagent Preparation:

-

Prepare a tubulin stock solution (>99% pure) at a concentration of 10 mg/mL in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

Prepare a fluorescent reporter solution (e.g., DAPI) at a suitable concentration in G-PEM buffer.

-

Prepare test compounds (substituted indanones) at various concentrations in an appropriate solvent (e.g., DMSO). Paclitaxel and vinblastine can be used as positive controls for polymerization promotion and inhibition, respectively.

-

-

Assay Procedure:

-

In a pre-warmed 96-well black microplate, add the test compounds to the respective wells.

-

Add the tubulin stock solution and the fluorescent reporter solution to each well.

-

Initiate polymerization by incubating the plate at 37°C in a fluorescence plate reader.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals for a specified period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Determine the IC50 value for inhibitory compounds by plotting the percentage of inhibition versus the compound concentration.

-

Caption: Mechanism of anticancer action via tubulin inhibition.

Cyclooxygenase-2 (COX-2) Inhibition: An Anti-Inflammatory Approach to Cancer

Chronic inflammation is a known driver of cancer development.[3] The cyclooxygenase-2 (COX-2) enzyme is often overexpressed in tumors and plays a crucial role in producing prostaglandins that promote cell proliferation, angiogenesis, and invasion.[3][9] Certain substituted indanones have been identified as potent and selective COX-2 inhibitors.[10] For instance, 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone (L-745,337) is a selective COX-2 inhibitor with anti-inflammatory and analgesic properties.[10]

Neuroprotective Effects: Combating Neurodegenerative Diseases

Substituted indanones have shown significant potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease by targeting key enzymes involved in neurotransmitter metabolism.

Acetylcholinesterase (AChE) Inhibition: Enhancing Cholinergic Neurotransmission

A hallmark of Alzheimer's disease is the decline in acetylcholine (ACh), a neurotransmitter crucial for memory and learning.[11][12] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft.[11] By inhibiting AChE, the concentration and duration of action of ACh are increased, leading to improved cognitive function. Donepezil, a well-known drug for Alzheimer's disease, features an indanone core.[5] Numerous studies have explored the structure-activity relationships of substituted indanones as AChE inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[5][13]

| Compound | Substitution Pattern | Target | IC50 (µM) | Reference |

| 13e (E2020/Donepezil) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 0.0057 | [5] |

| 5c | meta-substituted aminopropoxy benzylidene | AChE | 0.12 | [13] |

| 7b | para-substituted aminopropoxy benzyl | BChE | 0.04 | [13] |

This protocol describes a colorimetric assay to measure AChE activity and its inhibition by substituted indanones, based on the Ellman's method.[6][9][14][15]

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate in the phosphate buffer.

-

Prepare a solution of AChE enzyme in the phosphate buffer.

-

Prepare test compounds at various concentrations in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution to the respective wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Monoamine Oxidase B (MAO-B) Inhibition: Preserving Dopamine Levels

In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor impairments. Monoamine oxidase B (MAO-B) is a key enzyme involved in the degradation of dopamine in the brain.[12][16] Inhibition of MAO-B increases the availability of dopamine, providing symptomatic relief.[12] Several 2-heteroarylidene-1-indanone and 2-benzylidene-1-indanone derivatives have been identified as potent and selective MAO-B inhibitors, with some exhibiting IC50 values in the low nanomolar range.[15][17]

| Compound Class | Substitution Pattern | Target | IC50 (µM) | Reference |

| 2-heteroarylidene-1-indanones | Varies | MAO-B | 0.0044 - 1.53 | [17] |

| 2-benzylidene-1-indanones | Varies | MAO-B | < 2.74 | [15] |

This protocol details a fluorometric assay for measuring MAO-B activity and its inhibition using kynuramine as a substrate.[1][13][17][18]

-

Reagent Preparation:

-

Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Prepare a stock solution of kynuramine dihydrobromide in water.

-

Prepare a solution of recombinant human MAO-B enzyme in the phosphate buffer.

-

Prepare test compounds at various concentrations in a suitable solvent (e.g., DMSO). Selegiline can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the phosphate buffer and the test compound solution to the respective wells.

-

Add the MAO-B enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a specified time.

-

Initiate the reaction by adding the kynuramine solution.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity (excitation ~310 nm, emission ~400 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Caption: Dual neuroprotective mechanisms of indanones.

Anti-Inflammatory Activity: A Common Thread